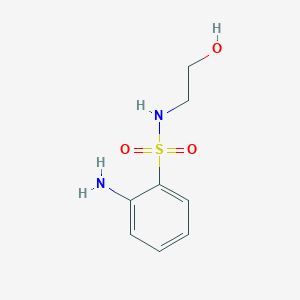

2-amino-N-(2-hydroxyethyl)benzenesulfonamide

Vue d'ensemble

Description

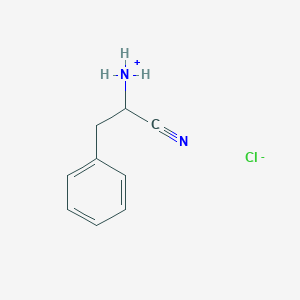

2-amino-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Applications De Recherche Scientifique

2-amino-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: It can be used in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide is currently unknown

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .

Biochemical Pathways

Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Result of Action

Sulfonamides typically inhibit bacterial growth by preventing the synthesis of folic acid, an essential component of bacterial dna .

Analyse Biochimique

Biochemical Properties

It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This suggests that 2-amino-N-(2-hydroxyethyl)benzenesulfonamide may interact with this enzyme and potentially others.

Molecular Mechanism

Given its structural similarity to other benzenesulfonamide derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reduction of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide. One common method includes dissolving N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide in methanol and adding 10% palladium on activated carbon (Pd/C) as a catalyst. The reaction mixture is then placed under an atmosphere of hydrogen and stirred vigorously overnight. The product is obtained by filtering the reaction mixture through celite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The compound can be synthesized through the reduction of its nitro precursor.

Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups onto the benzene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

2-amino-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-amino-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with different functional groups attached to the benzene ring.

4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Contains additional hydroxyethyl groups, which may affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Propriétés

IUPAC Name |

2-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-3-1-2-4-8(7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMXNPOCAWORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

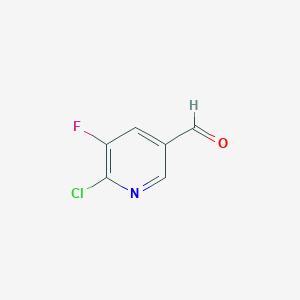

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)